N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide
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Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H12ClF3N4O3 and its molecular weight is 376.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins play a crucial role in maintaining cell shape, elasticity, and integrity.
Mode of Action
It is hypothesized to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of the cell, leading to its death.
Pharmacokinetics
Compounds with a trifluoromethyl group attached to a hetero aliphatic ring have been shown to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with spectrin-like proteins. By affecting these proteins, the compound may disrupt the cytoskeleton of oomycetes, impairing cell function and leading to cell death .
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O3/c1-7-5-22(13(25)21-12(7)24)6-11(23)20-4-10-9(15)2-8(3-19-10)14(16,17)18/h2-3,5H,4,6H2,1H3,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBZNZCKCDABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.